Cas no 1223158-00-6 (Benzyl (trans-3-aminocyclohexyl)carbamate)

Benzyl (trans-3-aminocyclohexyl)carbamate 化学的及び物理的性質
名前と識別子
-
- Benzyl (trans-3-aminocyclohexyl)carbamate
- benzyl N-[(1R,3R)-3-aminocyclohexyl]carbamate
- Benzyl [(1R,3R)-3-aminocyclohexyl]carbamate
- AT18980
- AT18995
- Benzyl ((1R,3R)-3-aminocyclohexyl)carbamate
- SCHEMBL2124493
- DTXSID90736780
- Benzyl(trans-3-aminocyclohexyl)carbamate
- 1223158-00-6
- 1931931-47-3
- trans-benzyl 3-aminocyclohexylcarbamate
-
- インチ: InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13-/m1/s1
- InChIKey: NFWZARAFTINKJK-CHWSQXEVSA-N
- ほほえんだ: N[C@H]1C[C@@H](CCC1)NC(OCC2=CC=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 248.152477885g/mol
- どういたいしつりょう: 248.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.13
Benzyl (trans-3-aminocyclohexyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM200707-1g |
benzyl ((1R,3R)-3-aminocyclohexyl)carbamate |
1223158-00-6 | 95% | 1g |
$729 | 2023-03-07 | |
Chemenu | CM200707-1g |
benzyl ((1R,3R)-3-aminocyclohexyl)carbamate |
1223158-00-6 | 95% | 1g |
$729 | 2021-06-15 | |
Crysdot LLC | CD12171075-1g |
Benzyl (trans-3-aminocyclohexyl)carbamate |
1223158-00-6 | 95+% | 1g |
$772 | 2024-07-23 | |
Alichem | A019140934-1g |
Benzyl (trans-3-aminocyclohexyl)carbamate |
1223158-00-6 | 95% | 1g |
$634.28 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762434-1g |
Benzyl ((1r,3r)-3-aminocyclohexyl)carbamate |
1223158-00-6 | 98% | 1g |
¥5325.00 | 2024-08-09 |
Benzyl (trans-3-aminocyclohexyl)carbamate 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
Benzyl (trans-3-aminocyclohexyl)carbamateに関する追加情報
Benzyl (trans-3-aminocyclohexyl)carbamate: A Comprehensive Overview
Benzyl (trans-3-aminocyclohexyl)carbamate, identified by the CAS number 1223158-00-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzyl group with a trans-3-aminocyclohexyl moiety, forming a carbamate. The benzyl group contributes to the compound's aromatic properties, while the trans-3-aminocyclohexyl moiety introduces a rigid cyclohexane ring with an amino group in the trans configuration. This combination makes Benzyl (trans-3-aminocyclohexyl)carbamate a versatile molecule with potential applications in drug design and material science.
Recent studies have highlighted the importance of understanding the stereochemistry of such compounds. The trans configuration in the cyclohexane ring is crucial for determining the compound's physical and chemical properties. For instance, researchers have found that the trans-isomer exhibits superior solubility in organic solvents compared to its cis counterpart, which is advantageous for various synthetic processes. Furthermore, the amino group in the cyclohexane ring can act as a nucleophile in reactions, making Benzyl (trans-3-aminocyclohexyl)carbamate a valuable intermediate in organic synthesis.
The synthesis of Benzyl (trans-3-aminocyclohexyl)carbamate involves a multi-step process that begins with the preparation of the trans-3-aminocyclohexanol intermediate. This intermediate undergoes oxidation to form trans-3-amino-cyclohexanone, which is then subjected to carbamate formation via reaction with benzyl chloroformate. The reaction conditions, including temperature and solvent choice, play a critical role in ensuring high yields and purity of the final product. Recent advancements in catalytic methods have further optimized this synthesis pathway, reducing production costs and minimizing environmental impact.
One of the most promising applications of Benzyl (trans-3-aminocyclohexyl)carbamate lies in its potential as a building block for drug development. The compound's structure allows for easy functionalization, enabling researchers to explore its utility in creating bioactive molecules. For example, studies have shown that derivatives of this compound exhibit moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. While these findings are still preliminary, they underscore the importance of further research into its pharmacological properties.
In addition to its role in drug discovery, Benzyl (trans-3-aminocyclohexyl)carbamate has shown potential in polymer chemistry. The compound's ability to form stable covalent bonds makes it a candidate for use in synthesizing novel polymeric materials with tailored mechanical and thermal properties. Researchers are currently investigating its suitability as a monomer in step-growth polymerization reactions, which could lead to innovative materials for industrial applications.
The toxicological profile of Benzyl (trans-3-aminocyclohexyl)carbamate is another area of active research. Preliminary studies indicate that the compound exhibits low acute toxicity in animal models, suggesting that it may be safe for use in certain applications. However, further long-term toxicity studies are required to fully assess its safety profile and ensure compliance with regulatory standards.
In conclusion, Benzyl (trans-3-aminocyclohexyl)carbamate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and versatile reactivity make it an invaluable tool for researchers seeking to develop new drugs and materials. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
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